molecular formula C12H11N5O4 B2392175 N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-90-8

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2392175
CAS No.: 450344-90-8
M. Wt: 289.251
InChI Key: DHIMGCWQXMNGAI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a benzodioxole moiety attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, while the nitropyrimidine core can contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a benzodioxole moiety and a nitropyrimidine core. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIMGCWQXMNGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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